2-(2-Ethoxyethoxy)pyridin-3-amine
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Overview
Description
2-(2-Ethoxyethoxy)pyridin-3-amine is a chemical compound with the molecular formula C9H14N2O2 and a molecular weight of 182.22 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound with the formula C5H5N. Pyridine derivatives are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethoxyethoxy)pyridin-3-amine can be achieved through several methods. One common approach involves the palladium-catalyzed Suzuki cross-coupling reaction. This method uses 5-bromo-2-methylpyridin-3-amine as a starting material, which is then reacted with arylboronic acids under palladium catalysis to produce the desired pyridine derivatives . The reaction typically occurs in the presence of a base, such as potassium carbonate, and a solvent, such as ethanol or water, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The process is optimized for high yield and purity, with careful control of reaction conditions, such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethoxyethoxy)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various alkylated or acylated pyridine derivatives.
Scientific Research Applications
2-(2-Ethoxyethoxy)pyridin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pyridine derivatives.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Mechanism of Action
The mechanism of action of 2-(2-Ethoxyethoxy)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methoxyethoxy)pyridin-3-amine
- 2-(2-Propoxyethoxy)pyridin-3-amine
- 2-(2-Butoxyethoxy)pyridin-3-amine
Uniqueness
2-(2-Ethoxyethoxy)pyridin-3-amine is unique due to its specific ethoxyethoxy substituent, which imparts distinct chemical and physical properties. This uniqueness can influence its reactivity, solubility, and interaction with biological targets, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C9H14N2O2 |
---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
2-(2-ethoxyethoxy)pyridin-3-amine |
InChI |
InChI=1S/C9H14N2O2/c1-2-12-6-7-13-9-8(10)4-3-5-11-9/h3-5H,2,6-7,10H2,1H3 |
InChI Key |
GWJPFAZMRSKHNS-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOC1=C(C=CC=N1)N |
Origin of Product |
United States |
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